molecular formula C43H81NO9 B12424474 Cerebroside D

Cerebroside D

Cat. No.: B12424474
M. Wt: 756.1 g/mol
InChI Key: RIZIAUKTHDLMQX-NSWGQNMASA-N
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Description

Cerebroside D is a glycoceramide compound, a type of glycosphingolipid, which is an essential component of cell membranes, particularly in the nervous system. Glycosphingolipids are amphiphilic molecules composed of a ceramide backbone and one or more sugar residues. This compound is known for its role in maintaining cell structure and facilitating signal transduction processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cerebrosides, including Cerebroside D, typically begins with ceramide, a fundamental sphingolipid composed of sphingosine and a fatty acid. The process involves the addition of a single sugar moiety to ceramide, forming cerebrosides. This glycosylation reaction is catalyzed by glycosyltransferases, which transfer the sugar moiety from a sugar-nucleotide donor (such as uridine 5-diphosphate-galactose or uridine 5-diphosphate-glucose) to the ceramide unit .

Industrial Production Methods: Industrial production of cerebrosides involves the extraction and purification of these compounds from biological sources, such as animal tissues. Chromatographic methods, including thin-layer chromatography and high-performance liquid chromatography, are commonly used for the separation and quantification of cerebrosides in complex biological samples .

Chemical Reactions Analysis

Types of Reactions: Cerebroside D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as sulfur trioxide-pyridine complex are used for the oxidation of cerebrosides to sulfatides.

    Hydrolysis: Enzymatic hydrolysis is typically carried out using specific cerebrosidases under physiological conditions.

Major Products Formed:

    Oxidation: Sulfatides

    Hydrolysis: Ceramide and a sugar residue (glucose or galactose)

Scientific Research Applications

Cerebroside D has been extensively studied for its potential therapeutic applications. Some of the key research areas include:

Mechanism of Action

Cerebroside D exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C43H81NO9

Molecular Weight

756.1 g/mol

IUPAC Name

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadecanamide

InChI

InChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37+,38+,39+,40-,41+,43+/m0/s1

InChI Key

RIZIAUKTHDLMQX-NSWGQNMASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O

Origin of Product

United States

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